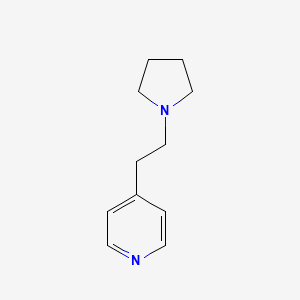

4-(2-(ピロリジン-1-イル)エチル)ピリジン

説明

“4-[2-(Pyrrolidin-1-yl)ethyl]pyridine” is a chemical compound with the molecular formula C11H16N2 . It consists of a pyrrolidine ring attached to a pyridine ring via an ethyl bridge .

Molecular Structure Analysis

The molecular structure of “4-[2-(Pyrrolidin-1-yl)ethyl]pyridine” is characterized by a pyrrolidine ring attached to a pyridine ring via an ethyl bridge . The InChI code for this compound is “InChI=1S/C11H16N2/c1-2-9-13(8-1)10-5-11-3-6-12-7-4-11/h3-4,6-7H,1-2,5,8-10H2” and the SMILES representation is "C(CC1=CC=NC=C1)N2CCCC2" .科学的研究の応用

創薬

化合物“4-(2-(ピロリジン-1-イル)エチル)ピリジン”は、新規の生物活性化合物の多用途な足場となるピロリジン環を含んでいます . この飽和足場は、sp3ハイブリダイゼーションによるファーマコフォア空間を効率的に探索する能力、分子の立体化学への貢献、環の非平面性による三次元(3D)カバレッジの向上により、大きな関心を集めています .

抗菌および抗ウイルス活性

“4-(2-(ピロリジン-1-イル)エチル)ピリジン”を含むピリジン化合物は、抗菌および抗ウイルス活性などの治療特性で知られています . ピリジン核と1つ以上のヘテロ環の存在は、キーとなる分子に特定の幾何学を与え、特定のタンパク質との相互作用を決定し、標的分子に対する抗菌および抗ウイルスの選択性を定義します .

低分子リガンドの合成

“4-(2-(ピロリジン-1-イル)エチル)ピリジン”は、メチルリジン結合タンパク質の低分子リガンドの合成のための反応物として使用できます . これらのタンパク質は、遺伝子発現の調節に重要な役割を果たしています。

E-カドヘリン発現の回復

この化合物は、E-カドヘリン発現を回復させ、大腸癌細胞の浸潤を抑制する低分子を合成するためにも使用できます . E-カドヘリンは、細胞を結合させるタンパク質であり、その消失はしばしば癌の進行と関連付けられています。

Polo様キナーゼ1の阻害

“4-(2-(ピロリジン-1-イル)エチル)ピリジン”は、選択的なPolo様キナーゼ1阻害剤の合成に使用できます . Polo様キナーゼ1は、細胞分裂と成長に重要な役割を果たすタンパク質であり、その阻害は癌の治療に使用できます。

血漿グルコースレベルの調節

“4-(2-(ピロリジン-1-イル)エチル)ピリジン”などのピロリジン環を含む化合物は、血漿グルコースレベルに影響を与えることがわかっています . したがって、高血糖や糖尿病などの高血漿血糖を伴う障害の予防と治療に適用される可能性があります .

将来の方向性

Pyrrolidine derivatives, such as “4-[2-(Pyrrolidin-1-yl)ethyl]pyridine”, have been widely used in drug discovery due to their versatility . They are often used as scaffolds for the development of novel biologically active compounds . Therefore, future research could focus on exploring the potential of “4-[2-(Pyrrolidin-1-yl)ethyl]pyridine” and its derivatives in the development of new therapeutic agents.

作用機序

Target of Action

Compounds with a similar pyrrolidine structure have been found to interact with a variety of targets, including ck1γ and ck1ε , androgen receptors , and TrkA/B/C . These targets play crucial roles in various biological processes, including kinase regulation, hormone modulation, and tumorogenesis .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space and influences the binding mode to enantioselective proteins .

Biochemical Pathways

Similar compounds have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Pharmacokinetics

Modifications to the structure of similar compounds have been made to optimize their pharmacokinetic profile .

Result of Action

Similar compounds have shown nanomolar activity against certain targets, suggesting potential therapeutic effects .

Action Environment

The spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates .

特性

IUPAC Name |

4-(2-pyrrolidin-1-ylethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-9-13(8-1)10-5-11-3-6-12-7-4-11/h3-4,6-7H,1-2,5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJYGFKCUMGKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285782 | |

| Record name | 4-[2-(Pyrrolidin-1-yl)ethyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67580-65-8 | |

| Record name | MLS000737070 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[2-(Pyrrolidin-1-yl)ethyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-PYRROLIDINOETHYL)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[2-(1-Pyrrolidinyl)ethyl]pyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGK7RN9FSZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

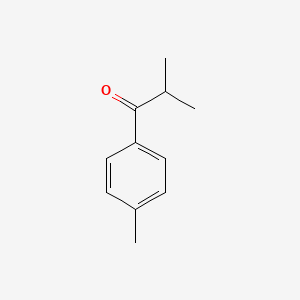

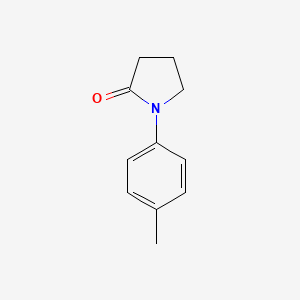

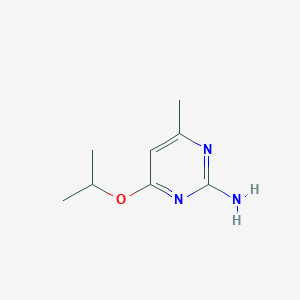

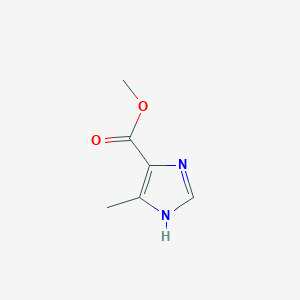

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

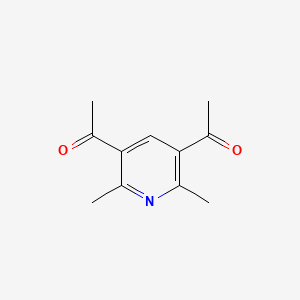

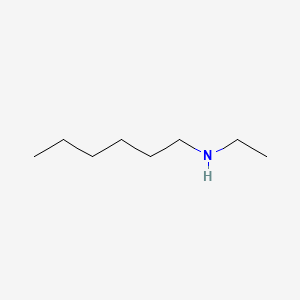

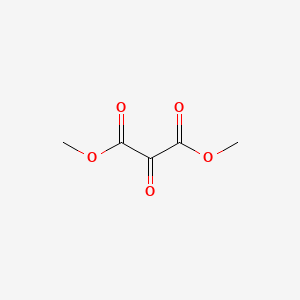

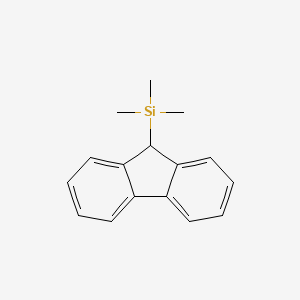

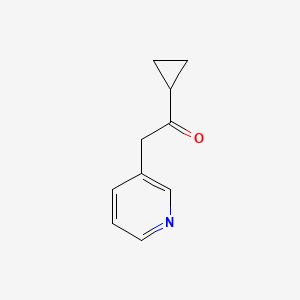

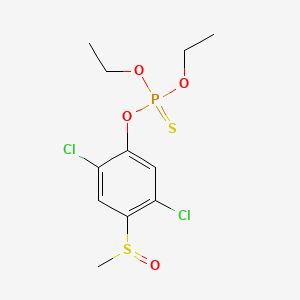

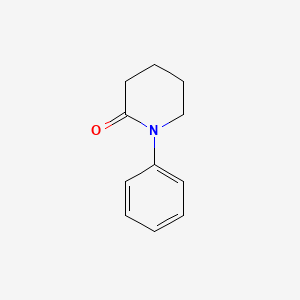

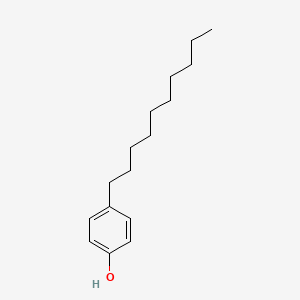

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。